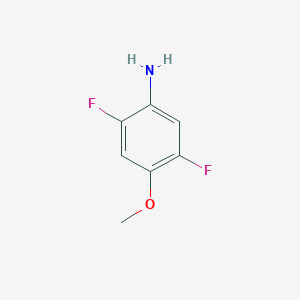

2,5-Difluoro-4-methoxyaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,5-difluoro-4-methoxyaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2NO/c1-11-7-3-4(8)6(10)2-5(7)9/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQBYYZISMYWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40666684 | |

| Record name | 2,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394223-61-1 | |

| Record name | 2,5-Difluoro-4-methoxyaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40666684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-difluoro-4-methoxyaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,5-Difluoro-4-methoxyaniline: A Core Component in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxyaniline is a highly functionalized aromatic amine that has emerged as a critical building block in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and an electron-donating methoxy group on an aniline scaffold, imparts distinct chemical properties that are advantageous for drug design and discovery. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, with a particular focus on its role in the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties

The physicochemical properties of this compound are pivotal to its utility in organic synthesis. The presence of fluorine atoms can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates, while the methoxy and amino groups provide key sites for chemical modification.

| Property | Value | Source |

| CAS Number | 394223-61-1 | [1] |

| Molecular Formula | C₇H₇F₂NO | [2] |

| Molecular Weight | 159.14 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Melting Point | Not explicitly available; related compound 3-Fluoro-4-methoxyaniline melts at 81-83 °C.[3][4] | N/A |

| Boiling Point | Not explicitly available; related compound 3,5-Difluoro-4-methoxyaniline boils at 249.7 °C at 760 mmHg.[5] | N/A |

| Solubility | Expected to be soluble in common organic solvents like ethanol, ether, and chloroform, with limited solubility in water, similar to other substituted anilines.[6][7] | N/A |

| pKa | Not explicitly available; the pKa of the anilinium ion is expected to be lower than that of aniline due to the electron-withdrawing fluorine atoms. The predicted pKa for the related 3-Fluoro-4-methoxyaniline is 4.18.[3] | N/A |

Synthesis of this compound

A common and logical synthetic route to this compound involves the reduction of the corresponding nitrobenzene precursor, 1,4-difluoro-2-methoxy-5-nitrobenzene. This approach is analogous to established methods for the synthesis of similar substituted anilines.[8][9][10]

Experimental Protocol: Synthesis of this compound

Step 1: Nitration of 1,4-Difluoro-2-methoxybenzene (Hypothetical)

-

While a direct protocol for this step is not available, a standard nitration procedure using a mixture of nitric acid and sulfuric acid at controlled temperatures would be the logical approach to synthesize 1,4-difluoro-2-methoxy-5-nitrobenzene. The directing effects of the methoxy and fluoro groups would favor the desired regioselectivity.

Step 2: Reduction of 1,4-Difluoro-2-methoxy-5-nitrobenzene

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,4-difluoro-2-methoxy-5-nitrobenzene in a suitable solvent such as ethanol or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or Raney nickel.

-

Hydrogenation: The reduction can be carried out using several methods:

-

Catalytic Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Transfer Hydrogenation: Use a hydrogen donor like ammonium formate or hydrazine hydrate in the presence of the catalyst.

-

-

Work-up:

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Wash the filter cake with the solvent used in the reaction.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure aniline.

Caption: Synthesis of this compound.

Spectral Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methoxy group protons. The aromatic region would display complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings. The methoxy group would appear as a singlet around 3.8-4.0 ppm. The amino protons would present as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum would show signals for the seven carbon atoms. The carbon atoms directly attached to fluorine would exhibit large one-bond C-F coupling constants. The signals for the methoxy carbon and the aromatic carbons would appear in their characteristic regions.

-

IR Spectroscopy: The infrared spectrum would feature characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and the methoxy group, C-O stretching of the ether linkage, and C-F stretching vibrations.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of 159.14. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aromatic ring.

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in organic synthesis, primarily due to the reactivity of its amino group. It can undergo a variety of chemical transformations to introduce the difluoro-methoxyphenyl moiety into larger, more complex molecules.

Common reactions involving the aniline functional group include:

-

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

Diazotization: Conversion of the amino group into a diazonium salt, which can then be subjected to various Sandmeyer-type reactions.

-

Nucleophilic Aromatic Substitution: The amino group can act as a nucleophile in SNAr reactions.

-

Buchwald-Hartwig Amination: Cross-coupling reactions with aryl halides or triflates to form diarylamines.

The primary application of this compound in drug discovery lies in its use as a key building block for the synthesis of kinase inhibitors .[7] Many kinase inhibitors feature a substituted aniline core that binds to the hinge region of the ATP-binding pocket of the kinase enzyme. The specific substitution pattern of this compound can contribute to potent and selective inhibition of various kinases implicated in cancer and other diseases. For instance, structurally similar moieties like "2,4-difluoro-5-(methoxycarbamoyl)phenylamino" have been incorporated into inhibitors of VEGFR-2 and FGFR-1, which are key targets in anti-angiogenic cancer therapy.[13]

Caption: Role in kinase inhibitor synthesis.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.[14] Based on the safety data for related anilines, the following precautions are recommended:

-

Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

-

Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive component for the design of novel therapeutic agents, particularly in the field of oncology. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for its effective utilization in the development of next-generation targeted therapies.

References

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

PubChem. 2-Methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.

-

BuyersGuideChem. 2,4-Difluoroaniline. Available at: [Link]

-

Supporting Information for Ru-catalyzed reductive amination reactions. Available at: [Link]

- Google Patents. Preparation method of 4-(difluoromethoxy)aniline.

-

Wikipedia. p-Anisidine. Available at: [Link]

-

ResearchGate. Design, Synthesis, and Evaluation of Orally Active 4-(2,4-Difluoro-5-(methoxycarbamoyl)phenylamino)pyrrolo[2,1-f][1][11]triazines as Dual Vascular Endothelial Growth Factor Receptor-2 and Fibroblast Growth Factor Receptor-1 Inhibitors. Available at: [Link]

-

PubMed. Design, synthesis, and preclinical evaluation of a novel bifunctional macrocyclic chelator for theranostics of cancers. Available at: [Link]

-

MDPI. Design, Synthesis and In-Vitro Biological Evaluation of Antofine and Tylophorine Prodrugs as Hypoxia-Targeted Anticancer Agents. Available at: [Link]

- Google Patents. Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.

-

MDPI. Orange-Peel-Derived Nanobiochar for Targeted Cancer Therapy. Available at: [Link]

-

Shanghai Talent Chemical Co.,Ltd. P-Anisidine/p-Methoxyaniline/4-Methoxyaniline CAS 104-94-9. Available at: [Link]

- Google Patents. Method for synthesizing 2,5-dimethoxy-4-chloroaniline.

-

ResearchGate. Ullman Methoxylation in the Presence of a 2,5-Dimethylpyrrole-Blocked Aniline: Preparation of 2-Fluoro-4-Methoxyaniline. Available at: [Link]

-

PubChem. 4-Fluoro-2-methoxyaniline. National Center for Biotechnology Information. Available at: [Link]

-

NIST WebBook. N-(4-Methoxybenzylidene)aniline. Available at: [Link]

-

ResearchGate. FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction with ZnHCCo. Available at: [Link]

-

Automated Topology Builder. 4-Methoxyaniline. Available at: [Link]

-

NIST WebBook. Benzenamine, 4-methoxy-. Available at: [Link]

-

The Good Scents Company. para-anisidine. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. 4-fluoro-2-methoxy-aniline | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. 4-Methoxyaniline | C7H9NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. P-Anisidine | C7H9NO | CID 7732 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-methoxyaniline | Sigma-Aldrich [sigmaaldrich.com]

- 7. talentchemicals.com [talentchemicals.com]

- 8. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline - Google Patents [patents.google.com]

- 9. p-Anisidine - Wikipedia [en.wikipedia.org]

- 10. CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. 2,5-Difluoroaniline(367-30-6) 1H NMR spectrum [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. carlroth.com [carlroth.com]

Introduction: The Strategic Value of Fluorinated Anilines

An In-depth Technical Guide to 2,5-Difluoro-4-methoxyaniline: Synthesis, Properties, and Applications

Executive Summary: this compound is a highly functionalized aromatic amine that represents a valuable, albeit specialized, building block for the synthesis of complex molecules in drug discovery and materials science. The strategic placement of two fluorine atoms and a methoxy group on the aniline scaffold imparts unique electronic and conformational properties, making it an attractive core for developing targeted therapeutics, particularly kinase inhibitors. This guide provides a comprehensive overview of this compound, including its identification, physicochemical properties, a proposed synthetic route due to its limited commercial availability, potential applications, and essential analytical and safety protocols. The insights are tailored for researchers and drug development professionals seeking to leverage advanced fluorinated intermediates in their synthetic programs.

The incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly modulate a drug candidate's metabolic stability, lipophilicity, and binding affinity to its target protein. Substituted anilines, in turn, are prevalent scaffolds found in a vast array of pharmaceuticals.

This compound combines these features into a single, powerful building block. The methoxy group acts as a hydrogen bond acceptor and influences the electronic nature of the ring, while the dual fluorine atoms provide metabolic blocking sites and fine-tune the pKa of the aniline nitrogen. The specific 2,5-difluoro substitution pattern creates a distinct electronic and steric environment compared to its isomers, offering a unique tool for structure-activity relationship (SAR) studies. This guide serves as a technical resource for the synthesis and application of this specific, non-standard intermediate.

Compound Identification and Physicochemical Properties

Table 1: Core Compound Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.14 g/mol |

| Canonical SMILES | COC1=C(C=C(C(=C1)F)N)F |

| InChI Key | InChI=1S/C7H7F2NO/c1-11-5-3-6(9)7(10)2-4(5)8/h2-3H,10H2,1H3 |

The physicochemical properties of this compound can be estimated based on its structure and data from commercially available isomers like 2,6-Difluoro-4-methoxyaniline (CAS 151414-47-0) and 3,5-Difluoro-4-methoxyaniline (CAS 363-47-3).[1][2]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value / Characteristic | Rationale / Source |

| Physical Form | Solid or semi-solid | Based on isomers.[1] |

| Melting Point | Not available (expected > room temp.) | Isomers are solids. |

| Boiling Point | Not available | --- |

| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH). Limited solubility in water. | General property of anilines. |

| XLogP3 | ~1.5 - 2.0 | Computational prediction based on structure. |

| Hydrogen Bond Donor Count | 1 (from -NH₂) | Structural feature. |

| Hydrogen Bond Acceptor Count | 3 (from N, O, 2xF) | Structural feature. |

Proposed Synthesis and Reaction Mechanism

Given its absence from commercial sources, a reliable synthetic route is paramount. A plausible and robust approach involves a two-step sequence starting from a readily available trifluoronitrobenzene precursor, leveraging the principles of nucleophilic aromatic substitution (SₙAr) followed by nitro group reduction.

Proposed Synthetic Pathway:

-

Step 1: Regioselective Methoxylation via SₙAr: Starting with 1,2,4-trifluoro-5-nitrobenzene, the fluorine at the C4 position is the most activated towards nucleophilic attack by sodium methoxide. This is because the powerful electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate through resonance, particularly when the attack is at the para position. The fluorines at C1 and C2 provide additional activation.

-

Step 2: Nitro Group Reduction: The resulting 2,5-difluoro-4-methoxy-1-nitrobenzene intermediate is then reduced to the target aniline. Standard reduction conditions, such as catalytic hydrogenation (H₂/Pd-C) or chemical reduction with tin(II) chloride (SnCl₂) in an acidic medium, are effective for this transformation.

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2,5-Difluoro-4-methoxy-1-nitrobenzene

-

To a solution of 1,2,4-trifluoro-5-nitrobenzene (1.0 eq) in anhydrous methanol (MeOH, 5-10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium methoxide (1.1 eq) portion-wise at 0 °C.

-

Causality: The reaction is cooled initially to control the exothermic reaction. Sodium methoxide is a strong nucleophile and base.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and quench by pouring it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate. Purify by column chromatography if necessary.

Step 2: Synthesis of this compound

-

Dissolve the intermediate from Step 1 (1.0 eq) in ethanol or ethyl acetate.

-

Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

-

Causality: Pd/C is a highly efficient and widely used catalyst for the heterogeneous hydrogenation of nitro groups.

-

Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Self-Validation: The Celite pad must be kept wet with the solvent to prevent the pyrophoric catalyst from igniting upon contact with air.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Applications in Drug Discovery

The 2,5-difluoro-4-methoxyphenyl moiety is a privileged scaffold in modern drug design, particularly for kinase inhibitors. The aniline nitrogen serves as a key hydrogen-bonding donor, often interacting with the hinge region of the kinase ATP-binding pocket.

-

Metabolic Stability: The fluorine atom at the C5 position, adjacent to the methoxy group, can prevent oxidative metabolism (O-demethylation), a common metabolic pathway for anisole-containing compounds.

-

Modulation of pKa: The ortho-fluorine (at C2) significantly lowers the basicity (pKa) of the aniline nitrogen. This can reduce off-target effects associated with highly basic amines and improve cell permeability.

-

Binding Interactions: The fluorine atoms can engage in favorable orthogonal multipolar interactions (F···C=O) with the protein backbone, enhancing binding affinity.

Sources

An In-Depth Technical Guide to the Structural Elucidation of 2,5-Difluoro-4-methoxyaniline

Foreword: The Imperative of Unambiguous Structural Verification in Drug Discovery

In the landscape of modern drug development, the precise characterization of molecular structure is not merely a procedural formality; it is the bedrock upon which all subsequent research and development activities are built. An erroneous or incomplete structural assignment can lead to the misinterpretation of biological activity, flawed structure-activity relationship (SAR) studies, and ultimately, the costly failure of promising drug candidates. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive walkthrough of the structure elucidation of 2,5-Difluoro-4-methoxyaniline, a substituted aniline that serves as a valuable exemplar for the analytical challenges posed by complex aromatic scaffolds.

This document eschews a rigid, templated approach. Instead, it is structured to mirror the logical and iterative process of scientific inquiry that defines robust structural analysis. We will delve into the "why" behind each experimental choice, demonstrating how a multi-technique, orthogonal approach provides a self-validating system for structural confirmation. Every claim is substantiated by established principles and authoritative references, ensuring the highest level of scientific integrity.

Introduction to the Analytical Challenge: The Case of this compound

This compound presents a fascinating case study in structure elucidation. Its aromatic core is adorned with a confluence of substituents—two electron-withdrawing fluorine atoms, an electron-donating methoxy group, and an amino group—each exerting a distinct electronic influence that manifests uniquely in its spectroscopic signatures. The primary objective of this guide is to systematically deconstruct these signatures to arrive at an unequivocal structural assignment.

A potential synthetic route to this compound could involve the nitration of 1,4-difluorobenzene to yield 2,5-difluoronitrobenzene, followed by nucleophilic aromatic substitution with methoxide to introduce the methoxy group, and subsequent reduction of the nitro group to the aniline.[1][2] Understanding the synthetic pathway is crucial, as it informs our expectations of potential isomeric impurities that could complicate spectral interpretation.

The Strategic Application of Orthogonal Analytical Techniques

Figure 1: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Detail

NMR spectroscopy provides the most detailed insights into the carbon-hydrogen framework of a molecule. For a fluorinated compound like this compound, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling.

| Predicted Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Rationale |

| H-3 | ~6.9 - 7.2 | Doublet of doublets (dd) | ³J(H-F) ≈ 8-10, ⁴J(H-H) ≈ 2-3 | Deshielded by the adjacent fluorine at C-2 and coupled to both the fluorine at C-2 and the proton at C-6. |

| H-6 | ~6.6 - 6.9 | Doublet of doublets (dd) | ³J(H-F) ≈ 6-8, ⁴J(H-H) ≈ 2-3 | Shielded by the para-methoxy group and coupled to the fluorine at C-5 and the proton at C-3. |

| -NH₂ | ~3.5 - 4.5 | Broad singlet (br s) | - | Protons are exchangeable and often appear as a broad signal. |

| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - | Three equivalent protons with no adjacent protons to couple with. |

The interpretation of aromatic proton chemical shifts is guided by the additive effects of the substituents. The electron-donating amino and methoxy groups will shield the aromatic protons, while the electron-withdrawing fluorine atoms will deshield them.[1]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum, often acquired with proton decoupling, will show a single peak for each unique carbon atom. The presence of fluorine will introduce C-F coupling, which is a powerful diagnostic tool.

| Predicted Carbon | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) | Rationale |

| C-1 (C-NH₂) | ~135-145 | d, ²J(C-F) ≈ 10-15 | Attached to the amino group, influenced by both adjacent fluorine and ortho/para methoxy group. |

| C-2 (C-F) | ~150-160 | d, ¹J(C-F) ≈ 240-260 | Directly bonded to fluorine, resulting in a large one-bond coupling constant. |

| C-3 (C-H) | ~100-110 | d, ²J(C-F) ≈ 20-25 | Shielded by the para-methoxy group and coupled to the adjacent fluorine. |

| C-4 (C-OCH₃) | ~145-155 | t, ³J(C-F) ≈ 3-5 | Attached to the electron-donating methoxy group and coupled to two fluorine atoms. |

| C-5 (C-F) | ~140-150 | d, ¹J(C-F) ≈ 230-250 | Directly bonded to fluorine. |

| C-6 (C-H) | ~105-115 | d, ²J(C-F) ≈ 20-25 | Shielded by the ortho-amino and para-methoxy groups and coupled to the adjacent fluorine. |

| -OCH₃ | ~55-60 | - | Typical chemical shift for a methoxy group on an aromatic ring. |

The large one-bond C-F coupling constants are unmistakable indicators of direct C-F bonds. The smaller two- and three-bond couplings provide further confirmation of the substitution pattern.[3]

¹⁹F NMR Spectroscopy: A Direct Window into Fluorine Environments

¹⁹F NMR is highly sensitive and provides a direct probe of the fluorine atoms. We expect to see two distinct signals for the two non-equivalent fluorine atoms. The chemical shifts and coupling patterns will be highly informative.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR Acquisition: Acquire a one-dimensional ¹⁹F spectrum.

-

2D NMR (Optional but Recommended): For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded C-H pairs, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range C-H couplings are highly valuable.

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers clues about its substructures.

Predicted Mass Spectrum

For this compound (C₇H₆F₂NO), the expected molecular weight is approximately 159.04 g/mol . In a high-resolution mass spectrum (HRMS), the measured mass should be within a few ppm of the calculated exact mass.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the functional groups present. Key expected fragmentation pathways include:

-

Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-substituted aromatics, leading to a fragment ion at m/z 144.

-

Loss of formaldehyde (CH₂O): Another characteristic fragmentation of methoxybenzenes, resulting in a fragment at m/z 129.

-

Loss of HCN: A typical fragmentation for anilines, leading to a fragment at m/z 132.

Figure 2: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: The sample can be introduced via direct infusion or coupled to a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). GC-MS is well-suited for volatile and thermally stable compounds like this aniline derivative.

-

Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable spectrum. Electrospray ionization (ESI) is a softer ionization technique that would primarily show the protonated molecule [M+H]⁺ at m/z 160.

-

Mass Analyzer: A high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap is preferred for accurate mass measurements.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H, C-H, C-O, and C-F bonds, as well as aromatic C=C stretching.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H stretch (primary amine) | 3300-3500 | Medium | Two bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.[4] |

| Aromatic C-H stretch | 3000-3100 | Medium to Weak | Characteristic of C-H bonds on the benzene ring. |

| Aliphatic C-H stretch (-OCH₃) | 2850-3000 | Medium | Stretching vibrations of the methyl group. |

| Aromatic C=C stretch | 1500-1600 | Medium to Strong | Multiple bands are expected for the benzene ring. |

| N-H bend (primary amine) | 1580-1650 | Medium | Scissoring vibration of the -NH₂ group. |

| C-O stretch (aryl ether) | 1200-1275 | Strong | Asymmetric C-O-C stretching. |

| C-F stretch | 1100-1300 | Strong | C-F bonds give rise to strong absorptions in the fingerprint region. |

The presence of two distinct bands in the N-H stretching region is a clear indication of a primary amine. The strong absorption from the C-O and C-F bonds will be prominent features in the fingerprint region of the spectrum.[5]

Experimental Protocol for Infrared Spectroscopy

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or using an Attenuated Total Reflectance (ATR) accessory.

-

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment is first collected. The sample is then scanned, and the resulting spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

Data Synthesis and Final Structure Confirmation

The culmination of the structure elucidation process is the integration of all spectroscopic data. The ¹H and ¹³C NMR spectra provide the detailed carbon-hydrogen framework and the location of the fluorine atoms. The mass spectrum confirms the molecular weight and provides corroborating structural information through its fragmentation pattern. The IR spectrum confirms the presence of the key functional groups.

The congruence of all these data points provides a high degree of confidence in the final structural assignment of this compound. Any inconsistencies would necessitate further investigation, such as more advanced 2D NMR experiments or even X-ray crystallography if a suitable crystal can be obtained.

Conclusion: A Self-Validating Approach to Molecular Characterization

The structural elucidation of this compound serves as a powerful illustration of the principles of modern analytical chemistry. By strategically employing a suite of orthogonal spectroscopic techniques and understanding the underlying physical principles that govern the interaction of molecules with electromagnetic radiation and energetic electrons, we can confidently and unambiguously determine the structure of even complex organic molecules. This rigorous, evidence-based approach is fundamental to ensuring the quality, safety, and efficacy of new chemical entities in the pharmaceutical and broader chemical industries.

References

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2022). Molecules, 27(15), 4993. [Link]

-

FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... (n.d.). Retrieved January 20, 2026, from [Link]

-

Mass spectral fragmentation patterns of 2,5‐bis(p‐R2‐phenyl)‐(3,4)‐R1‐furans. (1976). Organic Mass Spectrometry, 11(11), 1164-1169. [Link]

- CN103819349A - Preparation method of 4-(difluoromethoxy)aniline. (2014).

-

Molecular Structure, Matrix-Isolation IR Spectrum and UV-Induced Transformations of 2-Amino-5-(4-Methoxyphenyl)-1,3,4-Oxadiazole. (2023). Molecules, 28(13), 5194. [Link]

-

2,5-Difluoroanisole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. (2025). Journal of Mass Spectrometry. [Link]

-

New Journal of Chemistry Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

Infrared, Raman spectra and DFT calculations of chlorine substituted anilines. (2007). Journal of Molecular Structure: THEOCHEM, 809(1-3), 7-16. [Link]

- A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (n.d.). Google Patents.

-

A predicted Mass fragmentation pattern. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry. (n.d.). Retrieved January 20, 2026, from [Link]

-

Supporting Information for Pseudo five-component synthesis of 2,5- di(hetero)arylthiophenes via a one-pot Sonogashira. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]

-

Classes for the masses: Systematic classification of unknowns using fragmentation spectra. (2020). Nature Biotechnology, 38(1), 1-8. [Link]

-

The photophysics of nitrocarbazoles used as UV-MALDI matrices: Comparative spectroscopic and optoacoustic studies of mononitro- and dinitrocarbazoles. (2025). Journal of Photochemistry and Photobiology A: Chemistry. [Link]

-

Supporting Information. (n.d.). Retrieved January 20, 2026, from [Link]

-

Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 284. [Link]

-

1-Fluoro-2,5-dimethoxy-4-nitrobenzene. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Supporting Information. (n.d.). MPG.PuRe. Retrieved January 20, 2026, from [Link]

-

BJOC - Search Results. (n.d.). Beilstein Journals. Retrieved January 20, 2026, from [Link]

-

2-Fluoro-4-nitroanisole. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

- EP0001825A1 - Method of preparing 2,4-difluoroaniline. (n.d.). Google Patents.

Sources

- 1. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 2. WO2018207120A1 - A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents [patents.google.com]

- 3. rsc.org [rsc.org]

- 4. Physicochemical Prediction of Metabolite Fragmentation in Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 2,5-Difluoro-4-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Difluoro-4-methoxyaniline is a substituted aniline derivative that serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] The precise arrangement of its functional groups—two fluorine atoms, a methoxy group, and an amine group on a benzene ring—gives rise to unique chemical properties and reactivity.[2] Accurate and comprehensive spectroscopic characterization is therefore paramount to confirm its molecular structure, assess its purity, and predict its behavior in chemical reactions. This in-depth guide provides a detailed analysis of the key spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The interpretation of this data is grounded in the fundamental principles of spectroscopy and is presented with the clarity and rigor required for advanced research and development.

Molecular Structure and Key Features

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The structure of this compound, with its IUPAC name this compound, is depicted below.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule. For this compound, the ¹H NMR spectrum is relatively simple, yet informative, revealing the distinct electronic environments of the aromatic protons, the amine protons, and the methoxy protons.

Experimental Protocol

A standard protocol for acquiring a ¹H NMR spectrum of this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum at room temperature. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Summary and Interpretation

The expected ¹H NMR spectral data for this compound is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.8 | Doublet of doublets | 1H | Ar-H |

| ~6.6 | Doublet of doublets | 1H | Ar-H |

| ~3.8 | Singlet | 3H | -OCH₃ |

| ~3.7 | Broad singlet | 2H | -NH₂ |

Interpretation:

-

Aromatic Protons (Ar-H): The two aromatic protons appear as distinct signals due to their different electronic environments and coupling to the adjacent fluorine atoms. The proton at C3 is coupled to the fluorine at C2 and the proton at C6, while the proton at C6 is coupled to the fluorine at C5 and the proton at C3. This results in complex splitting patterns, often appearing as doublet of doublets.

-

Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and do not couple with other protons, thus appearing as a sharp singlet.

-

Amine Protons (-NH₂): The two protons of the amine group are typically observed as a broad singlet. The broadness is due to quadrupole broadening from the nitrogen atom and potential chemical exchange with trace amounts of water in the solvent.

Caption: Key ¹H NMR spectral-structural correlations.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. In the case of this compound, the ¹³C NMR spectrum is particularly insightful due to the large coupling constants between the carbon atoms and the directly attached fluorine atoms.

Experimental Protocol

The protocol for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with some key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required due to the lower natural abundance of ¹³C.

-

Instrumentation: A high-field NMR spectrometer (e.g., 100 MHz or higher for ¹³C) is used.

-

Data Acquisition: ¹³C NMR experiments typically require a larger number of scans and a wider spectral width (0-200 ppm). Proton decoupling is commonly employed to simplify the spectrum by removing C-H coupling, resulting in singlets for each unique carbon atom.

Data Summary and Interpretation

The expected ¹³C NMR spectral data for this compound is summarized below.

| Chemical Shift (δ, ppm) | Multiplicity (with C-F coupling) | Assignment |

| ~150 | Doublet | C-F |

| ~145 | Doublet | C-F |

| ~140 | Singlet | C-O |

| ~130 | Singlet | C-N |

| ~110 | Doublet | C-H |

| ~100 | Doublet | C-H |

| ~56 | Singlet | -OCH₃ |

Interpretation:

-

Fluorine-Coupled Carbons: The carbon atoms directly bonded to fluorine (C2 and C5) exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in distinct doublets in the proton-decoupled spectrum. The chemical shifts of these carbons are significantly influenced by the high electronegativity of fluorine.

-

Other Aromatic Carbons: The carbons attached to the amine (C1) and methoxy (C4) groups, as well as the protonated carbons (C3 and C6), also show characteristic chemical shifts. The carbons ortho and para to the fluorine atoms will also exhibit smaller two- and three-bond C-F couplings.

-

Methoxy Carbon: The carbon of the methoxy group appears as a singlet in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the N-H, C-H, C-O, C-N, and C-F bonds.

Experimental Protocol

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or dissolved in a suitable solvent (e.g., CCl₄).

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum is first collected and then subtracted from the sample spectrum.

Data Summary and Interpretation

Key IR absorption bands for this compound are presented in the following table.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, sharp (doublet) | N-H stretching (asymmetric and symmetric) |

| 3000-2850 | Medium to weak | C-H stretching (aromatic and aliphatic) |

| 1620-1580 | Strong | C=C aromatic ring stretching |

| 1520-1480 | Strong | N-H bending |

| 1250-1200 | Strong | C-O stretching (aryl ether) |

| 1300-1250 | Strong | C-N stretching |

| 1200-1100 | Strong | C-F stretching |

Interpretation:

-

N-H Vibrations: The presence of a primary amine is confirmed by the characteristic doublet in the 3400-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations. The N-H bending vibration is also observed around 1520-1480 cm⁻¹.

-

C-H and C=C Vibrations: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group is observed just below 3000 cm⁻¹. The aromatic C=C stretching vibrations are seen in the 1620-1580 cm⁻¹ region.

-

C-O, C-N, and C-F Vibrations: The strong absorption bands for the aryl ether C-O stretch, the C-N stretch, and the C-F stretches are key identifiers for this molecule and are found in the fingerprint region of the spectrum.

Caption: General workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol

-

Sample Introduction: The sample can be introduced directly into the ion source or via a gas chromatograph (GC-MS).

-

Ionization: Electron ionization (EI) is a common method for this type of molecule.

-

Mass Analysis: A mass analyzer (e.g., quadrupole or time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).

Data Summary and Interpretation

The expected mass spectral data for this compound is as follows:

| m/z | Relative Intensity | Assignment |

| 159 | High | Molecular ion [M]⁺ |

| 144 | Moderate | [M - CH₃]⁺ |

| 116 | Moderate | [M - CH₃ - CO]⁺ |

Interpretation:

-

Molecular Ion Peak: The peak with the highest m/z value corresponds to the molecular ion [M]⁺, which confirms the molecular weight of the compound (159.13 g/mol ).

-

Fragmentation Pattern: The fragmentation pattern provides further structural information. A common fragmentation pathway for methoxy-substituted anilines is the loss of a methyl radical (•CH₃) to form a relatively stable cation. Subsequent loss of carbon monoxide (CO) is also a characteristic fragmentation for phenolic ethers.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when considered together, confirms the molecular structure and provides a benchmark for purity assessment. This guide serves as a technical resource for researchers and scientists, enabling them to confidently identify and utilize this important chemical intermediate in their synthetic endeavors. The principles and methodologies described herein are broadly applicable to the spectroscopic analysis of a wide range of substituted aromatic compounds.

References

- New Journal of Chemistry Supporting Information. (n.d.). Royal Society of Chemistry.

- Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. (2024). Beilstein Journal of Organic Chemistry.

- Supplementary Data. (n.d.). The Royal Society of Chemistry.

- A Comparative Analysis of the Electronic Properties of Substituted Anilines. (2025). BenchChem.

- Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. (2022). Molecules.

- Gross, K., & Seybold, P. (2000). Substituent effects on the physical properties and pKa of aniline.

- Supporting Inform

- Substituted aniline: Significance and symbolism. (2025).

- 2-Methoxyaniline. (n.d.). PubChem.

- Supporting Inform

- 2,4-Difluoroaniline(367-25-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- 2,5-Difluoroaniline - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 4-(Trifluoromethoxy)aniline(461-82-5) 13C NMR spectrum. (n.d.). ChemicalBook.

- 2,5-Dichloro-4-methoxyaniline. (n.d.). Apollo Scientific.

- The 13C NMR chemical shift values (d ppm) of aniline and 2-butylthioaniline in DMSO-d6. (n.d.).

- 2,5-Difluoro-4-iodoaniline. (n.d.). MySkinRecipes.

- Search Results. (n.d.). Beilstein Journal of Organic Chemistry.

- Describe a synthetic route for the preparation of 4 - methoxyaniline (p-anisidine) starting with s1 V benzene. (n.d.). Study.com.

- 4-Fluoro-2-methoxyaniline. (n.d.). PubChem.

- Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. (2015).

- 2-Methoxy-4-(o-methoxyphenylazo)aniline. (n.d.). NIST WebBook.

- N-(4-Methoxybenzylidene)aniline. (n.d.). NIST WebBook.

- Preparation method of 4-(difluoromethoxy)aniline. (2014).

- FT-IR spectra of 4-methoxyaniline before (a); and after (b) interaction... (n.d.).

- 2,6-Difluoro-4-methoxyaniline. (n.d.). BOC Sciences.

- p-Anisidine. (n.d.). PubChem.

- Benzenamine, 4-methoxy-. (n.d.). NIST WebBook.

- p-Anisidine 4-Methoxyaniline. (n.d.). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to the Solubility Profile of 2,5-Difluoro-4-methoxyaniline

Foreword: Navigating the Critical Path of Drug Development with Foundational Physicochemical Data

In the landscape of modern drug discovery and development, the journey from a promising molecular entity to a viable therapeutic is paved with critical data points. Among the most fundamental of these is the solubility profile of an active pharmaceutical ingredient (API). Poor aqueous solubility is a primary contributor to challenges in formulation, unpredictable bioavailability, and ultimately, clinical failure. This guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive framework for understanding and experimentally determining the solubility of 2,5-Difluoro-4-methoxyaniline. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the theoretical understanding and practical methodologies to generate this crucial dataset in your own laboratory. We will delve into the causality behind experimental choices, ensuring that the protocols described are not merely steps to be followed, but a self-validating system for producing reliable and reproducible data.

Physicochemical Characterization of this compound

A thorough understanding of a compound's intrinsic physicochemical properties is the logical starting point for any solubility investigation. These properties govern its behavior in various solvent systems and provide clues to potential formulation strategies. For the purpose of this guide, and due to the limited published data on this compound, we will also consider the properties of the parent compound, 4-methoxyaniline (p-Anisidine), to draw structural-property relationship inferences.

Table 1: Physicochemical Properties of this compound and the Related Compound 4-Methoxyaniline

| Property | This compound | 4-Methoxyaniline (p-Anisidine) | Significance in Solubility |

| Molecular Formula | C₇H₇F₂NO | C₇H₉NO[1][2] | Provides the elemental composition. |

| Molecular Weight | 159.13 g/mol | 123.15 g/mol [2][3][4] | Influences diffusion and dissolution rates. |

| Melting Point | Not available | 56-59 °C[1][3][4] | An indicator of the crystal lattice energy; higher melting points often correlate with lower solubility. |

| Boiling Point | Not available | 240-243 °C[3][4][5] | Relevant for purification and handling, but less directly for solubility in condensed phases. |

| pKa (of the anilinium ion) | Predicted to be lower than 4-methoxyaniline due to the electron-withdrawing fluorine atoms. | 5.34[6] | Crucial for understanding pH-dependent solubility. The amine group will be protonated at pH values below the pKa. |

| LogP | Predicted to be higher than 4-methoxyaniline due to the hydrophobic nature of fluorine atoms. | 0.95[7] | A measure of lipophilicity; higher LogP values generally indicate lower aqueous solubility. |

| Appearance | Not available | White to grey-brown solid[1] | Physical state at room temperature. |

Expert Insight: The introduction of two fluorine atoms to the aniline ring is expected to have a significant impact on the molecule's electronic and hydrophobic character. The strong electron-withdrawing nature of fluorine will decrease the basicity of the amino group (lowering the pKa), making it a weaker base. Furthermore, the fluorine atoms will increase the molecule's lipophilicity (higher LogP), which would generally suggest lower solubility in aqueous media.

Theoretical Principles Governing Solubility

The adage "like dissolves like" is a foundational principle in solubility science. For this compound, the key intermolecular forces at play are:

-

Hydrogen Bonding: The amino group (-NH₂) can act as both a hydrogen bond donor and acceptor.

-

Dipole-Dipole Interactions: The polar C-F, C-O, and C-N bonds create dipole moments within the molecule.

-

Van der Waals Forces: These are present in the aromatic ring and contribute to interactions with non-polar solvents.

A solvent's ability to engage in these intermolecular forces with this compound will determine the extent of dissolution.

The Critical Role of pH

For ionizable compounds like anilines, pH is a master variable in controlling aqueous solubility.[8][9] The aniline functional group is basic and will be protonated in acidic solutions to form the corresponding anilinium cation.

R-NH₂ + H₂O ⇌ R-NH₃⁺ + OH⁻

At a pH below the pKa of the anilinium ion, the protonated, charged form will predominate. This ionic form will have significantly higher aqueous solubility than the neutral form due to favorable ion-dipole interactions with water molecules.[8][9] Therefore, the solubility of this compound is expected to increase as the pH of the aqueous medium decreases.[8]

Experimental Determination of Solubility: A Methodological Deep Dive

In drug development, two types of solubility are routinely measured: kinetic and thermodynamic.

-

Kinetic Solubility: This is a high-throughput screening method used in early discovery to assess the solubility of a compound from a DMSO stock solution when introduced into an aqueous buffer.[10][11] It reflects the solubility under non-equilibrium conditions and is useful for identifying compounds with potential solubility liabilities early on.[10][12][13]

-

Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent.[14] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[11][14][15] This is the gold-standard measurement for lead optimization and pre-formulation studies.[11][13][14]

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is widely regarded as the most reliable method for determining thermodynamic solubility.[14]

Diagram 1: Experimental Workflow for the Shake-Flask Method

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol:

-

Preparation: Add an excess amount of solid this compound to a series of glass vials containing a known volume of the desired solvent (e.g., purified water, pH buffers, ethanol). "Excess" is key; there must be visible solid remaining at the end of the experiment to ensure saturation.[14]

-

Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (typically 25 °C or 37 °C) for 24 to 48 hours.[15] The extended incubation time is to ensure equilibrium is reached.[11][14]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant.

-

Filtration: Filter the supernatant through a low-binding 0.45 µm filter to remove any remaining particulate matter.[12]

-

Quantification: Accurately dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16][17][18] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.[11]

Expert Insight: The choice of solvents should be guided by the intended application. For pharmaceutical development, this would include water, various pH buffers (e.g., pH 2.0, 4.5, 6.8, and 7.4 to simulate physiological conditions), and co-solvents like ethanol, propylene glycol, and PEG 400.

Kinetic Solubility Determination

This method is designed for higher throughput and is particularly useful in the early stages of drug discovery.[12][13]

Diagram 2: Logical Flow of Kinetic Solubility Assays

Caption: Overview of Kinetic Solubility Measurement Approaches.

Detailed Protocol (Nephelometric Method):

-

Stock Solution: Prepare a high-concentration stock solution of this compound in dimethyl sulfoxide (DMSO), for example, 10 mM.[12]

-

Assay Plate Preparation: In a multi-well plate, add the aqueous buffer of choice.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells.

-

Incubation: Shake the plate at room temperature for approximately 1 to 2 hours.[13]

-

Measurement: Measure the turbidity or light scattering of the solution in each well using a nephelometer or plate reader. The point at which a significant increase in turbidity is observed corresponds to the kinetic solubility limit.

Safety and Handling of this compound

Core Safety Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[20][21]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[19][20]

-

Handling: Avoid contact with skin and eyes.[21] In case of contact, rinse thoroughly with water.

-

Disposal: Dispose of waste according to local, regional, and national regulations for hazardous materials.[20]

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic evaluation of the solubility profile of this compound. By employing the detailed methodologies for thermodynamic and kinetic solubility determination, researchers can generate the critical data needed to advance this compound through the drug development pipeline. The principles and protocols outlined herein are designed to ensure scientific integrity and produce reliable, decision-driving results. The logical next steps for a full characterization would involve investigating the effect of temperature on solubility and exploring the solid-state properties (polymorphism) of this compound, as different crystalline forms can exhibit different solubilities.

References

- Sigma-Aldrich. (2025, July 23). SAFETY DATA SHEET.

- Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.

- Wikipedia. p-Anisidine.

- Carl ROTH. Safety Data Sheet: 4-Methoxyaniline.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Thermo Fisher Scientific. Simultaneous Determination of Aromatic Amines and Pyridines in Soil.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- AxisPharm. Kinetic Solubility Assays Protocol.

- Publisso. (2020, October 9). Method for the determination of aromatic amines in workplace air using gas chromatography.

- Benchchem. A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-fluoroaniline in Organic Solvents.

- Carl ROTH. Safety Data Sheet: 4-Methoxyaniline.

- Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Journal of Food Science and Technology. (2021, December 15). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu.

- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.

- Enamine. Shake-Flask Solubility Assay.

- Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES.

- BioDuro. ADME Solubility Assay.

- Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.

- Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility.

- Fisher Scientific. (2009, December 1). 4-methoxyaniline - SAFETY DATA SHEET.

- MDPI. (2024, January 1). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes.

- CymitQuimica. CAS 104-94-9: 4-Methoxyaniline.

- CDC. amines, aromatic 2002 | niosh.

- ChemBK. 4-methoxyaniline.

- AAT Bioquest. (2023, March 17). Does pH affect solubility?

- ResearchGate. (2025, August 10). Effects of pH on the Aqueous Solubility of Selected Chlorinated Phenols.

- ECHEMI. 104-94-9, 4-Methoxyaniline Formula.

- Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.

- Sigma-Aldrich. p-Anisidine 4-Methoxyaniline.

Sources

- 1. p-Anisidine - Wikipedia [en.wikipedia.org]

- 2. CAS 104-94-9: 4-Methoxyaniline | CymitQuimica [cymitquimica.com]

- 3. p-茴香胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. p-Anisidine 4-Methoxyaniline [sigmaaldrich.com]

- 5. p-茴香胺 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. carlroth.com [carlroth.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Does pH affect solubility? | AAT Bioquest [aatbio.com]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. enamine.net [enamine.net]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. bioassaysys.com [bioassaysys.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. DSpace [helda.helsinki.fi]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. carlroth.com [carlroth.com]

An In-depth Technical Guide to 2,5-Difluoro-4-methoxyaniline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Difluoro-4-methoxyaniline is a highly functionalized aromatic amine that has emerged as a valuable building block in medicinal chemistry and materials science. The strategic incorporation of two fluorine atoms and a methoxy group onto the aniline scaffold imparts unique electronic and conformational properties, making it an attractive starting material for the synthesis of complex molecular architectures with potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery and history of this compound, detailed synthetic methodologies, its physicochemical and spectroscopic properties, and its current and potential applications, particularly in the realm of drug discovery.

Discovery and Historical Context

The specific discovery of this compound is not prominently documented in a single seminal publication. Its emergence is more likely the result of the broader expansion of synthetic methodologies for poly-substituted anilines, driven by the increasing demand for novel fluorinated building blocks in drug discovery. The historical context of this compound is therefore intertwined with the development of selective fluorination and methoxylation reactions for aromatic systems.

The importance of fluorinated anilines as precursors for pharmaceuticals and agrochemicals has long been recognized. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. Consequently, a variety of methods for the synthesis of fluorinated anilines have been developed over the years. Similarly, the methoxy group is a common substituent in bioactive molecules, often influencing receptor interactions and pharmacokinetic properties.

The synthesis of polysubstituted anilines, particularly those with a combination of electron-donating and electron-withdrawing groups, presents unique regioselectivity challenges. Early methods often involved harsh reaction conditions and resulted in mixtures of isomers requiring tedious purification. More contemporary approaches, such as transition-metal-catalyzed cross-coupling reactions and directed ortho-metalation, have provided more elegant and efficient solutions for the synthesis of specifically substituted anilines. While a dedicated historical narrative for this compound is elusive, its utility is a testament to the advancements in synthetic organic chemistry that have made such precisely functionalized building blocks readily accessible to researchers.

Synthetic Methodologies

There is no single, standardized method for the synthesis of this compound. However, based on established synthetic transformations for analogous compounds, several plausible and efficient routes can be proposed. The choice of a particular synthetic strategy will often depend on the availability of starting materials, desired scale, and laboratory capabilities.

Retrosynthetic Analysis

A logical retrosynthetic approach to this compound suggests a few key disconnections. The amino group can be introduced late-stage via the reduction of a nitro group. The methoxy group could be installed via nucleophilic aromatic substitution on a suitably activated precursor. The fluorine atoms can be incorporated through various fluorination techniques.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol: From 1,2,4,5-Tetrafluorobenzene

This proposed synthesis leverages the differential reactivity of the fluorine atoms in a polyfluorinated benzene ring.

Step 1: Regioselective Nucleophilic Aromatic Substitution of 1,2,4,5-Tetrafluorobenzene

The synthesis can commence with the regioselective substitution of a fluorine atom in 1,2,4,5-tetrafluorobenzene with a methoxy group. The positions ortho and para to the existing fluorine atoms are activated towards nucleophilic attack.

-

Reaction: 1,2,4,5-Tetrafluorobenzene is treated with sodium methoxide in a suitable solvent like methanol or dimethylformamide (DMF).

-

Causality: The fluorine at the 1-position is the most activated and is preferentially displaced by the methoxide nucleophile to yield 1,4,5-trifluoro-2-methoxybenzene.

Step 2: Nitration of 1,4,5-Trifluoro-2-methoxybenzene

The next step involves the introduction of a nitro group, which will serve as a precursor to the aniline functionality.

-

Reaction: The trifluoromethoxybenzene derivative is carefully nitrated using a mixture of nitric acid and sulfuric acid.

-

Causality: The directing effects of the methoxy and fluorine substituents will favor the introduction of the nitro group at the position para to the methoxy group and ortho to two fluorine atoms, yielding 2,5-difluoro-4-methoxy-1-nitrobenzene.

Step 3: Reduction of the Nitro Group

The final step is the reduction of the nitro group to an amine.

-

Reaction: The nitro compound is reduced using standard conditions, such as catalytic hydrogenation (e.g., H₂ with Pd/C catalyst) or metal-acid reduction (e.g., SnCl₂ in HCl).

-

Causality: These well-established methods efficiently and selectively reduce the nitro group to the corresponding aniline without affecting the other functional groups on the aromatic ring.

Caption: Proposed synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is crucial for its application in research and development.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 394223-61-1 | |

| Molecular Formula | C₇H₇F₂NO | |

| Molecular Weight | 159.14 g/mol | |

| Appearance | Solid | |

| Purity | ≥97% (typical) |

Spectroscopic Data (Predicted and Analog-Based)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the amine protons. The aromatic region will display complex splitting patterns due to both proton-proton and proton-fluorine coupling. The methoxy group will appear as a singlet around 3.8-4.0 ppm, and the amine protons will be a broad singlet that can be exchanged with D₂O.

-

¹³C NMR: The carbon NMR spectrum will be characterized by signals for the seven carbon atoms. The carbon atoms directly attached to fluorine will exhibit large one-bond carbon-fluorine coupling constants (¹J_CF). The carbon of the methoxy group will appear around 55-60 ppm.

-

¹⁹F NMR: The fluorine NMR spectrum will show two distinct signals for the two non-equivalent fluorine atoms, likely with fluorine-fluorine coupling.

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methoxy group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹), and strong C-F stretching vibrations (around 1100-1300 cm⁻¹).

-

Mass Spectrometry: The mass spectrum will show a molecular ion peak (M⁺) at m/z 159. The fragmentation pattern would likely involve the loss of a methyl group from the methoxy moiety and other characteristic cleavages of the aniline ring.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this compound makes it a highly valuable building block in several areas of chemical research, most notably in the design and synthesis of novel therapeutic agents.

Role as a Key Building Block in Medicinal Chemistry

The presence of multiple functional groups on the aniline ring allows for diverse chemical modifications, making it a versatile scaffold for library synthesis in drug discovery programs.

-

Amide Bond Formation: The primary amine can readily undergo acylation to form amides, a common functional group in many drug molecules.

-

Sulfonamide Synthesis: Reaction with sulfonyl chlorides yields sulfonamides, another important pharmacophore.

-

Cross-Coupling Reactions: The aromatic ring can be further functionalized through various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Heck reactions, enabling the introduction of a wide range of substituents.

The fluorine atoms at the 2- and 5-positions can serve as metabolic blockers, preventing enzymatic oxidation at these sites and thereby increasing the in vivo half-life of a drug candidate. Furthermore, the electronic effects of the fluorine and methoxy groups can modulate the pKa of the aniline nitrogen, influencing its basicity and, consequently, its interaction with biological targets.

Caption: Potential applications of this compound.

Potential in Materials Science

Beyond pharmaceuticals, fluorinated aromatic compounds are of interest in materials science. The incorporation of fluorine can enhance the thermal stability, chemical resistance, and optical properties of polymers and other materials. This compound could serve as a monomer or a precursor to monomers for the synthesis of high-performance polymers with specialized applications in electronics and aerospace.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a strategically designed building block that offers significant potential for innovation in drug discovery and materials science. While its specific historical discovery is not well-documented, its utility is evident from the principles of medicinal chemistry and the growing demand for complex, fluorinated scaffolds. The synthetic routes outlined in this guide, based on established chemical principles, provide a framework for its efficient preparation. The unique combination of fluorine and methoxy substituents on the aniline ring provides a versatile platform for the development of novel molecules with tailored properties, ensuring its continued importance in the field of chemical synthesis.

References

Unlocking the Potential of 2,5-Difluoro-4-methoxyaniline: A Guide to Frontier Research Areas

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Anilines

In the landscape of modern chemical research, fluorinated building blocks have become indispensable tools, particularly within medicinal chemistry and materials science. The strategic incorporation of fluorine atoms into an organic scaffold can profoundly alter a molecule's foundational physicochemical properties, including its acidity (pKa), lipophilicity, metabolic stability, and conformational preferences. 2,5-Difluoro-4-methoxyaniline stands out as a particularly compelling, yet underexplored, scaffold. Its unique electronic architecture—featuring two potent electron-withdrawing fluorine atoms ortho and meta to the amine, and an electron-donating methoxy group para to the amine—creates a distinct pattern of reactivity and potential for molecular interactions. This guide serves to illuminate promising, high-impact research trajectories for this versatile building block, providing both the strategic rationale and actionable experimental frameworks for researchers, scientists, and drug development professionals.

Section 1: Core Molecular Profile and Synthetic Accessibility

Before delving into potential applications, a firm understanding of the molecule's fundamental characteristics is paramount.

Physicochemical Data Summary

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 394223-61-1 |

| Molecular Formula | C₇H₇F₂NO |

| Molecular Weight | 159.13 g/mol |

| Appearance | Varies (typically a solid) |

| Key Structural Features | Aniline core, C2-Fluoro, C5-Fluoro, C4-Methoxy |

Synthetic Considerations

The synthesis of substituted fluoroanilines often involves multi-step sequences. While a direct, one-pot synthesis for this compound is not prominently documented, its preparation can be logically derived from established methodologies for related structures. Routes often begin with more accessible precursors, such as dichloro- or difluoro-nitrobenzenes. A plausible synthetic strategy involves the nucleophilic aromatic substitution (S

Section 2: Frontiers in Medicinal Chemistry

The true potential of this compound lies in its application as a core scaffold in drug discovery. The fluorine atoms can enhance binding affinity through favorable electrostatic interactions and block sites of metabolism, while the amine and methoxy groups serve as versatile synthetic handles.

Research Area 1: Development of Novel Kinase Inhibitors